molecular formula C4H2Br2N2O B1296910 4,5-Dibromopyridazin-3(2h)-one CAS No. 5788-58-9

4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910
CAS No.: 5788-58-9
M. Wt: 253.88 g/mol
InChI Key: AGLQURQNVJVJNB-UHFFFAOYSA-N
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Description

4,5-Dibromopyridazin-3(2h)-one is a brominated derivative of pyridazinone, a heterocyclic compound containing a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromopyridazin-3(2h)-one typically involves the bromination of pyridazinone derivatives. One common method is the bromination of 3(2H)-pyridazinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromopyridazin-3(2h)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely dehalogenated products.

    Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state compounds or ring-opening products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Products include 4,5-diaminopyridazin-3(2h)-one, 4,5-dimethoxypyridazin-3(2h)-one, etc.

    Reduction: Products include 4-bromopyridazin-3(2h)-one, pyridazin-3(2h)-one, etc.

    Oxidation: Products include pyridazine-3,4-dione, ring-opened carboxylic acids, etc.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dibromopyridazin-3(2h)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atoms can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

4,5-Dibromopyridazin-3(2h)-one can be compared with other brominated pyridazinone derivatives, such as:

    4-Bromopyridazin-3(2h)-one: Contains only one bromine atom, leading to different reactivity and biological activity.

    3,6-Dibromopyridazine: A different substitution pattern on the pyridazine ring, resulting in distinct chemical properties.

    4,5-Dichloropyridazin-3(2h)-one:

The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

4,5-dibromo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLQURQNVJVJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284682
Record name 4,5-dibromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-58-9
Record name 5788-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38292
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dibromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromo-2,3-dihydropyridazin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the reactivity of 2-benzyl-4,5-dibromopyridazin-3(2H)-one towards bromine-magnesium exchange?

A1: The research paper by [] demonstrates that 2-benzyl-4,5-dibromopyridazin-3(2H)-one (10) undergoes selective bromine-magnesium exchange at the 4-position when treated with isopropylmagnesium chloride. This selectivity suggests that the bromine atom at the 4-position is more susceptible to this type of reaction compared to the bromine at the 5-position. This finding is important for developing synthetic strategies to further functionalize the pyridazin-3(2H)-one core at the 4-position.

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